molecular formula C9H6N2O3 B2548627 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid CAS No. 1934541-95-3

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid

Cat. No. B2548627
CAS RN: 1934541-95-3
M. Wt: 190.158
InChI Key: DSERAHBXMGDOFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid and its derivatives has been achieved through various methods. One such method involves the use of multicomponent reactions . Blanco et al. synthesized several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid alkyl esters from acyclic precursors.


Molecular Structure Analysis

The molecular structure of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is characterized by the presence of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid has been studied in the context of its solvatochromism. Santo et al. studied the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid methyl ester.

Scientific Research Applications

  • Anticancer Properties Researchers have explored the use of 8-hydroxy-1,7-naphthyridine-6-carboxylic acid as a scaffold for cancer therapeutics. Specifically, a series of 1,6-naphthyridine-7-carboxamides with various substitutions were synthesized. These compounds exhibited potent inhibition of HIV-1 integrase and demonstrated cytotoxicity in cancer cell lines.
  • Human Cytomegalovirus (HCMV) Inhibition

    • HCMV replication relies on pUL89, a metal-dependent endonuclease located at the C-terminus of pUL89-C. Researchers have investigated 8-hydroxy-1,6-naphthyridine-7-carboxamides as inhibitors of this enzyme, which possesses RNase H/integrase-like active sites .

    Ring Formation and Decarboxylation

    • Heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether leads to the formation of 8-hydroxy-1,5-naphthyridine. Subsequent decarboxylation results in the desired product .

    Chemical Synthesis and Reactivity

    • Investigating the synthetic strategies and reactivity of 1,5-naphthyridines, including 8-hydroxy-1,5-naphthyridine, provides insights into their potential applications in drug discovery and materials science .

Mechanism of Action

While the exact mechanism of action of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is not fully understood, it is known that its derivatives have diverse biological activities . For instance, 8-hydroxy-1,6-naphthyridine-7-carboxamide subtypes have been suggested for designing inhibitors of HCMV pUL89-C .

properties

IUPAC Name

8-oxo-7H-1,7-naphthyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)4-6(11-8)9(13)14/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSERAHBXMGDOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC(=C2)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid

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